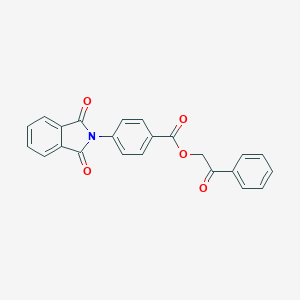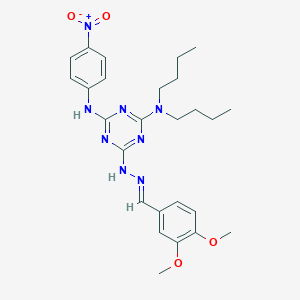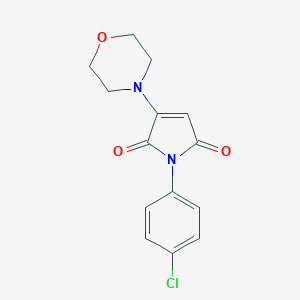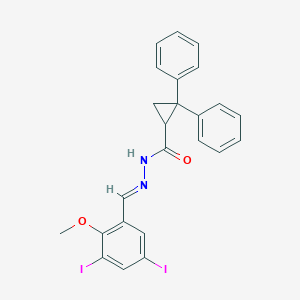![molecular formula C37H23N3O2 B387237 2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole](/img/structure/B387237.png)
2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazole core substituted with nitrophenyl and phenylethynyl groups, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through a condensation reaction between a 1,2-diketone and an aldehyde in the presence of ammonium acetate.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Addition of Phenylethynyl Groups: The phenylethynyl groups are added through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Reduction: 2-(4-Amino-phenyl)-4,5-bis-(4-phenylethynyl-phenyl)-1H-imidazole.
Substitution: Various halogenated or nitrated derivatives depending on the substituents introduced.
科学研究应用
2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the phenylethynyl groups can engage in π-π interactions, influencing molecular recognition and binding.
相似化合物的比较
Similar Compounds
2-(4-Nitro-phenyl)-4,5-diphenyl-1H-imidazole: Lacks the phenylethynyl groups, resulting in different reactivity and applications.
2-(4-Amino-phenyl)-4,5-bis-(4-phenylethynyl-phenyl)-1H-imidazole: The amino group provides different chemical properties and potential biological activities.
4,5-Bis-(4-phenylethynyl-phenyl)-1H-imidazole: Without the nitro group, this compound has distinct electronic properties and reactivity.
Uniqueness
2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole is unique due to the combination of the nitro group and phenylethynyl groups, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
属性
分子式 |
C37H23N3O2 |
|---|---|
分子量 |
541.6g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C37H23N3O2/c41-40(42)34-25-23-33(24-26-34)37-38-35(31-19-15-29(16-20-31)13-11-27-7-3-1-4-8-27)36(39-37)32-21-17-30(18-22-32)14-12-28-9-5-2-6-10-28/h1-10,15-26H,(H,38,39) |
InChI 键 |
NXDPFZPZSSRICE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B387155.png)
![1,3-Dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}isoindoline-5-carboxylic acid](/img/structure/B387158.png)


![N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B387163.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-quinolinecarbohydrazide](/img/structure/B387165.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2,4-dibromo-6-isopropyl-3-methylphenoxy)acetohydrazide](/img/structure/B387166.png)
![N'-[4-(dimethylamino)benzylidene]-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetohydrazide](/img/structure/B387170.png)
![3-(4-nitrophenyl)-1,1',1',2',4-pentaphenyl-4,5-dihydrospiro[1H-1,2,4-triazole-5,3'-isoindoline]](/img/structure/B387174.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B387176.png)
![N'-[4-(diethylamino)benzylidene]-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetohydrazide](/img/structure/B387177.png)
![N-(4-bromobenzylidene)-N-{2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B387180.png)

